An In-Depth Technical Guide to the Synthesis of Cyclopropyl-thiazol-5-ylmethyl-amine
An In-Depth Technical Guide to the Synthesis of Cyclopropyl-thiazol-5-ylmethyl-amine
This guide provides a comprehensive, technically detailed pathway for the synthesis of Cyclopropyl-thiazol-5-ylmethyl-amine, a valuable building block for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the synthetic strategy.
Introduction: The Significance of the Cyclopropyl-Thiazole Moiety
The amalgamation of a cyclopropyl group with a thiazole ring presents a unique chemical scaffold with significant potential in medicinal chemistry. The cyclopropyl group, a small, strained ring, often imparts favorable pharmacological properties such as increased metabolic stability, enhanced potency, and improved membrane permeability. The thiazole ring is a common heterocycle found in numerous FDA-approved drugs and biologically active compounds, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2][3] The target molecule, Cyclopropyl-thiazol-5-ylmethyl-amine, combines these features, making it a desirable intermediate for the synthesis of novel therapeutic agents.
This guide outlines a robust and logical four-step synthesis, commencing with the preparation of a key thioamide intermediate, followed by the construction of the thiazole core via the Hantzsch synthesis, subsequent functional group manipulation to an aldehyde, and concluding with a reductive amination to yield the final product.
Overall Synthetic Strategy
The chosen synthetic pathway is designed for efficiency and is based on well-established chemical transformations. The strategy hinges on the initial construction of the 2-cyclopropylthiazole core, followed by the elaboration of the 5-position to introduce the aminomethyl functionality.
Caption: Overall synthetic pathway for Cyclopropyl-thiazol-5-ylmethyl-amine.
Part 1: Synthesis of Cyclopropanecarbothioamide
The journey begins with the synthesis of the crucial thioamide building block, cyclopropanecarbothioamide. Thioamides are essential precursors for the Hantzsch thiazole synthesis.[3][4] While several methods exist for their preparation, the thionation of the corresponding amide using Lawesson's reagent is a reliable and high-yielding approach.[5][6][7][8][9]
Mechanism Insight: Lawesson's reagent, a dimeric phosphine sulfide, reacts with the carbonyl oxygen of the amide, leading to a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion to form the desired thioamide and a stable phosphorus-oxygen double bond, which drives the reaction to completion.
Caption: Mechanism of amide thionation using Lawesson's Reagent.
Experimental Protocol 1: Synthesis of Cyclopropanecarbothioamide
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| Cyclopropanecarboxamide | 1.0 | 85.11 | 8.51 | - |
| Lawesson's Reagent | 0.5 | 404.47 | 20.22 | - |
| Toluene | - | - | - | 200 |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanecarboxamide (8.51 g, 0.1 mol) and Lawesson's reagent (20.22 g, 0.05 mol).
-
Add 200 mL of dry toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford cyclopropanecarbothioamide as a solid.
Part 2: Hantzsch Thiazole Synthesis of 2-Cyclopropyl-5-(chloromethyl)thiazole
The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-halocarbonyl compound.[1][3][4] In this step, the synthesized cyclopropanecarbothioamide is reacted with 1,3-dichloro-2-propanone to construct the 2-cyclopropylthiazole core with a chloromethyl group at the 5-position, poised for further functionalization.
Mechanism Insight: The reaction initiates with a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. Subsequent dehydration yields the thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol 2: Synthesis of 2-Cyclopropyl-5-(chloromethyl)thiazole
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| Cyclopropanecarbothioamide | 1.0 | 101.17 | 10.12 | - |
| 1,3-Dichloro-2-propanone | 1.1 | 126.97 | 13.97 | - |
| Ethanol | - | - | - | 150 |
Procedure:
-
In a 250 mL round-bottom flask, dissolve cyclopropanecarbothioamide (10.12 g, 0.1 mol) in 150 mL of ethanol.
-
Add 1,3-dichloro-2-propanone (13.97 g, 0.11 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 2-cyclopropyl-5-(chloromethyl)thiazole.[10]
Part 3: Synthesis of 2-Cyclopropylthiazole-5-carbaldehyde via the Sommelet Reaction
With the 2-cyclopropyl-5-(chloromethyl)thiazole in hand, the next crucial step is the conversion of the chloromethyl group to an aldehyde. The Sommelet reaction provides an effective method for this transformation.[11] This reaction involves the formation of a hexaminium salt, which is then hydrolyzed to the aldehyde.
Mechanism Insight: The chloromethylthiazole reacts with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt. Upon acidic hydrolysis, this salt decomposes through a series of intermediates to yield the desired aldehyde.
Experimental Protocol 3: Synthesis of 2-Cyclopropylthiazole-5-carbaldehyde
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 2-Cyclopropyl-5-(chloromethyl)thiazole | 1.0 | 173.66 | 17.37 | - |
| Hexamethylenetetramine | 1.2 | 140.19 | 16.82 | - |
| Chloroform | - | - | - | 150 |
| 50% Acetic Acid (aq) | - | - | - | 100 |
Procedure:
-
Dissolve 2-cyclopropyl-5-(chloromethyl)thiazole (17.37 g, 0.1 mol) and hexamethylenetetramine (16.82 g, 0.12 mol) in 150 mL of chloroform in a 500 mL round-bottom flask.
-
Reflux the mixture for 3-4 hours. A precipitate of the hexaminium salt will form.
-
Cool the reaction mixture and filter to collect the salt. Wash the salt with chloroform and dry.
-
Add the dried salt to 100 mL of 50% aqueous acetic acid in a round-bottom flask.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
Part 4: Reductive Amination to Cyclopropyl-thiazol-5-ylmethyl-amine
The final step in the synthesis is the conversion of the aldehyde to the target primary amine via reductive amination.[12][13][14] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the amine. Sodium cyanoborohydride is a common and selective reducing agent for this transformation, as it is less reactive towards the carbonyl group than the iminium ion.[15][16]
Caption: Mechanism of reductive amination.
Experimental Protocol 4: Synthesis of Cyclopropyl-thiazol-5-ylmethyl-amine
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 2-Cyclopropylthiazole-5-carbaldehyde | 1.0 | 153.20 | 15.32 | - |
| Ammonium Acetate | 10.0 | 77.08 | 77.08 | - |
| Sodium Cyanoborohydride | 1.5 | 62.84 | 9.43 | - |
| Methanol | - | - | - | 200 |
Procedure:
-
To a 500 mL round-bottom flask, add 2-cyclopropylthiazole-5-carbaldehyde (15.32 g, 0.1 mol) and ammonium acetate (77.08 g, 1.0 mol) in 200 mL of methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (9.43 g, 0.15 mol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Once the aldehyde is consumed, carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH to pH > 10 and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Cyclopropyl-thiazol-5-ylmethyl-amine.
-
Further purification can be achieved by distillation under reduced pressure or by salt formation (e.g., hydrochloride salt) and recrystallization.
Data Summary
| Step | Product | Starting Material | Yield (%) (Typical) | Purity (%) (Typical) |
| 1 | Cyclopropanecarbothioamide | Cyclopropanecarboxamide | 85-95 | >95 |
| 2 | 2-Cyclopropyl-5-(chloromethyl)thiazole | Cyclopropanecarbothioamide | 70-80 | >95 |
| 3 | 2-Cyclopropylthiazole-5-carbaldehyde | 2-Cyclopropyl-5-(chloromethyl)thiazole | 60-70 | >98 |
| 4 | Cyclopropyl-thiazol-5-ylmethyl-amine | 2-Cyclopropylthiazole-5-carbaldehyde | 65-75 | >98 |
Conclusion
This guide has detailed a reliable and well-precedented synthetic route to Cyclopropyl-thiazol-5-ylmethyl-amine. By providing not only step-by-step protocols but also insights into the underlying reaction mechanisms, this document aims to empower researchers to confidently synthesize this valuable compound. The described pathway utilizes common and accessible reagents and techniques, making it suitable for a standard organic synthesis laboratory. The final product serves as a versatile intermediate for the development of novel chemical entities with potential applications in various fields of drug discovery.
References
-
Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]
-
Gelin, S., & Albrand, M. (1973). Recherches en série hétérocyclique. XXIX.—Synthèse de thiazoles-5-acétiques. Bulletin de la Société Chimique de France, 2(5-6), 1946-1948. [Link]
-
E. M. E. Mansour, et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances. [Link]
-
Angyal, S. J. (1952). The Sommelet Reaction. Organic Reactions, 8, 197-217. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole Synthesis. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Beilstein Journals. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]
- Patent WO1997023469A1. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]
- Patent CN105254584A. Preparation method of 2-chloro-5-chloromethyl thiazole.
-
Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]
-
European Patent Office. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole. [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]
-
ResearchGate. (2001). Use of Lawesson's Reagent in Organic Syntheses. [Link]
-
MDPI. (2020). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. [Link]
-
Cheng, J., Giguere, P. M., Lv, W., Roth, B. L., & Kozikowski, A. P. (2015). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Tetrahedron letters, 56(23), 3420–3422. [Link]
-
Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]
Sources
- 1. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
